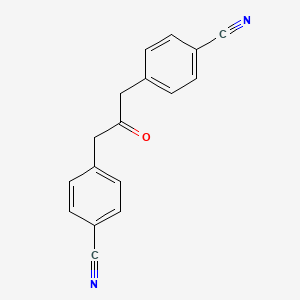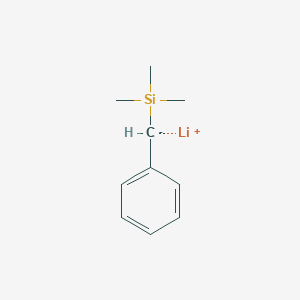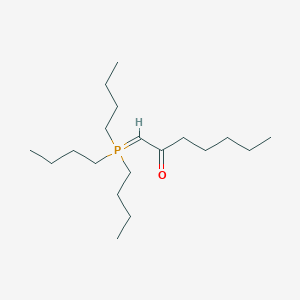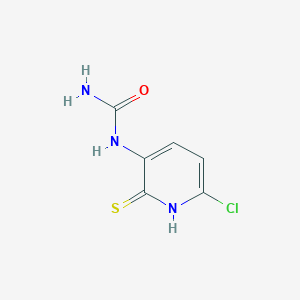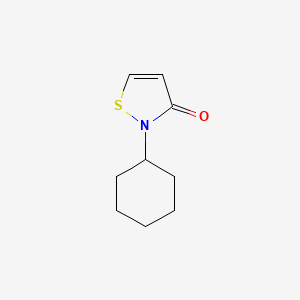![molecular formula C21H22PSi B14682271 {[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl CAS No. 36241-02-8](/img/structure/B14682271.png)
{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)benzyldimethylsilane is an organophosphorus compound that features both phosphine and silane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)benzyldimethylsilane typically involves the reaction of diphenylphosphine with benzyldimethylchlorosilane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Ph2PH+PhCH2SiMe2Cl→Ph2PCH2SiMe2Ph+HCl
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)benzyldimethylsilane are not well-documented, the general principles of large-scale organophosphorus compound synthesis apply. These include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphino)benzyldimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as alkoxides or amines can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted benzyldimethylsilane derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2-(Diphenylphosphino)benzyldimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphino)benzyldimethylsilane primarily involves its ability to act as a ligand, coordinating to metal centers and influencing their reactivity. The phosphine group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The silane group can also participate in reactions, providing additional functionality and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the silane functionality, making it less versatile in certain applications.
Benzyldimethylchlorosilane: Lacks the phosphine group, limiting its use in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with two phosphine groups, offering different coordination properties.
Uniqueness
2-(Diphenylphosphino)benzyldimethylsilane is unique due to the presence of both phosphine and silane groups, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propriétés
Numéro CAS |
36241-02-8 |
|---|---|
Formule moléculaire |
C21H22PSi |
Poids moléculaire |
333.5 g/mol |
InChI |
InChI=1S/C21H22PSi/c1-23(2)17-18-11-9-10-16-21(18)22(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3 |
Clé InChI |
UJTNOELBPZJCCY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


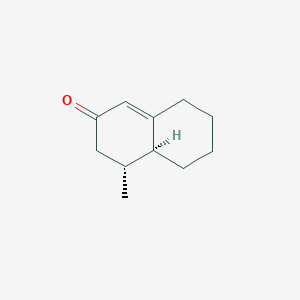
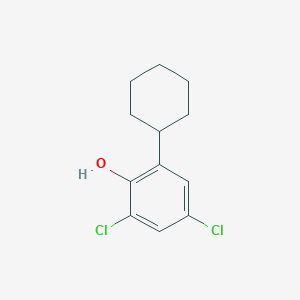
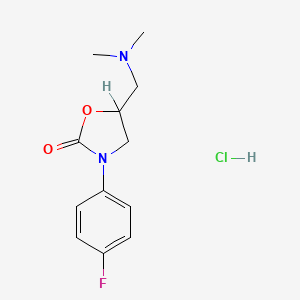
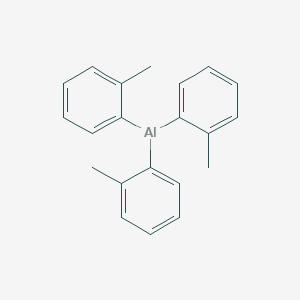
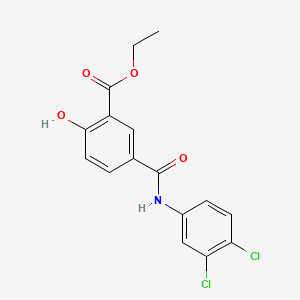
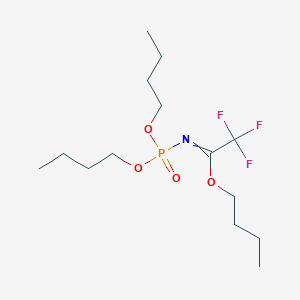

![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

